4-Isopropylpyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropylpyrrolidine-2-carboxylicacid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their unique structural properties, which include sp3 hybridization and non-planarity, allowing for diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrrolidine-2-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production methods for pyrrolidine derivatives often involve the use of robust and scalable catalytic processes. For example, the borrowing hydrogen methodology using iridacycle complexes allows for the efficient synthesis of pyrrolidines from simple diols and primary amines .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups onto the pyrrolidine ring .
Scientific Research Applications
4-Isopropylpyrrolidine-2-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Isopropylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets. For instance, docking analyses suggest that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, contributing to their anticancer activity . The stereochemistry and spatial orientation of substituents on the pyrrolidine ring play a crucial role in determining the compound’s biological activity.
Comparison with Similar Compounds
4-Isopropylpyrrolidine-2-carboxylicacid can be compared with other pyrrolidine derivatives such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. The unique structural features of this compound, such as the isopropyl group, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
4-propan-2-ylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h5-7,9H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFSCQXCOMPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.